molecular formula C30H23N3O4 B4893948 2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4893948
M. Wt: 489.5 g/mol
InChI Key: OQBWTWGCVAHTNM-UHFFFAOYSA-N
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Description

2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinazolinone and isoindole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . The structure of the synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the quinazolinone or isoindole moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione include other quinazolinone and isoindole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, other quinazolinone derivatives have been studied for their antiviral, anticancer, and antimicrobial activities

Properties

IUPAC Name

2-[[2-methoxy-5-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O4/c1-37-26-16-15-19(17-20(26)18-32-28(34)22-11-5-6-12-23(22)29(32)35)27-31-25-14-8-7-13-24(25)30(36)33(27)21-9-3-2-4-10-21/h2-17,27,31H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBWTWGCVAHTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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